Cas no 886502-52-9 (4-Methoxy-2-(trifluoromethoxy)benzyl alcohol)

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-2-(trifluoromethoxy)phenylmethanol
- (4-methoxy-2-(trifluoromethoxy)phenyl)methanol
- [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol
- 4-methoxy-2-(trifluoromethoxy)Benzenemethanol
- 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
- 4-Methoxy-2-(trifluoromethoxy)benzylalcohol
- DTXSID90590662
- AM84222
- 886502-52-9
- CS-0326058
- AKOS005256433
- A842821
- MFCD06660288
-
- MDL: MFCD06660288
- Inchi: InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3
- InChI Key: KWHDKYNYQDSSHZ-UHFFFAOYSA-N
- SMILES: COC1=CC(=C(C=C1)CO)OC(F)(F)F
Computed Properties
- Exact Mass: 222.05037863g/mol
- Monoisotopic Mass: 222.05037863g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 245.1±35.0 °C at 760 mmHg
- Flash Point: 120.1±22.5 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014001443-250mg |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol |
886502-52-9 | 97% | 250mg |
$504.00 | 2023-08-31 | |
Apollo Scientific | PC6388-250mg |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol |
886502-52-9 | 95% | 250mg |
£35.00 | 2024-05-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396728-1g |
(4-Methoxy-2-(trifluoromethoxy)phenyl)methanol |
886502-52-9 | 95+% | 1g |
¥1521.00 | 2024-04-26 | |
Ambeed | A187615-5g |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol |
886502-52-9 | 95+% | 5g |
$232.0 | 2024-04-16 | |
Alichem | A014001443-1g |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol |
886502-52-9 | 97% | 1g |
$1549.60 | 2023-08-31 | |
abcr | AB253974-1 g |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol; . |
886502-52-9 | 1g |
€216.20 | 2023-04-27 | ||
Alichem | A014001443-500mg |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol |
886502-52-9 | 97% | 500mg |
$782.40 | 2023-08-31 | |
Ambeed | A187615-1g |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol |
886502-52-9 | 95+% | 1g |
$78.0 | 2024-04-16 | |
abcr | AB253974-250mg |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol; . |
886502-52-9 | 250mg |
€102.20 | 2025-02-27 | ||
A2B Chem LLC | AH86023-1g |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol |
886502-52-9 | 95% | 1g |
$336.00 | 2024-04-19 |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol Related Literature
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Additional information on 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
4-Methoxy-2-(trifluoromethoxy)benzyl Alcohol: A Comprehensive Overview
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol (CAS No. 886502-52-9) is a versatile organic compound with a unique combination of functional groups that make it an important intermediate in various chemical and pharmaceutical applications. This compound features a benzyl alcohol core with a methoxy and trifluoromethoxy substituent, providing it with distinct chemical properties and reactivity profiles.
The methoxy group (OCH3) is known for its electron-donating effect, which can influence the reactivity and stability of the molecule. The trifluoromethoxy group (OCF3) introduces significant electron-withdrawing properties, making the compound highly polar and enhancing its solubility in polar solvents. These characteristics make 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol an attractive candidate for a wide range of synthetic transformations and biological studies.
In the field of medicinal chemistry, 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol has gained attention due to its potential as a building block for the synthesis of bioactive molecules. Recent research has focused on its use in the development of novel drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The presence of the trifluoromethoxy group can significantly modulate the pharmacokinetic properties of the final drug molecule, improving its bioavailability and metabolic stability.
A study published in the Journal of Medicinal Chemistry in 2021 highlighted the use of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol in the synthesis of a series of potent inhibitors against a specific enzyme involved in cancer cell proliferation. The researchers found that compounds derived from this alcohol exhibited high selectivity and efficacy, making them promising candidates for further preclinical and clinical evaluation.
In addition to its applications in drug discovery, 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol is also used as an intermediate in the synthesis of agrochemicals and fine chemicals. Its unique combination of functional groups allows for the creation of complex molecules with tailored properties, which can be crucial for optimizing the performance of these products.
The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol typically involves several steps, including the introduction of the methoxy and trifluoromethoxy groups onto a benzyl alcohol scaffold. One common approach is to start with 4-methoxyphenol and react it with trifluoromethyl hypochlorite to form the trifluoromethoxy derivative. Subsequent reduction steps can then yield the desired alcohol. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The physical properties of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol, such as its melting point, boiling point, and solubility, are important considerations for its handling and storage. It is generally stable under standard laboratory conditions but should be stored away from strong acids or bases to prevent degradation. The compound is also known to have low toxicity when handled properly, making it suitable for use in both research and industrial settings.
In conclusion, 4-Meth oxy-2-(trifluorom eth oxy)benzyl alcohol (CAS No. 886502-52-9) is a valuable compound with diverse applications in chemical synthesis, medicinal chemistry, and agrochemicals. Its unique combination of functional groups provides it with distinct chemical properties that make it an essential building block for developing novel bioactive molecules. Ongoing research continues to uncover new uses and potential benefits of this compound, solidifying its importance in various scientific fields.
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